Nicotinoylprocaine hydrochloride

Membrane morphology Local anesthetic mechanism Vesicle formation

Nicotinoylprocaine hydrochloride (CAS 19559-28-5; UNII: 6KA9R5U111) is a synthetic derivative of the ester-type local anesthetic procaine, in which the 4-aminobenzoyl group is replaced with a nicotinoyl (pyridine-3-carbonyl) moiety, yielding the IUPAC name 2-(diethylamino)ethyl 4-(pyridine-3-carbonylamino)benzoate hydrochloride. The hydrochloride salt has a molecular formula of C₁₉H₂₄ClN₃O₃ and a molecular weight of 377.9 g/mol.

Molecular Formula C19H24ClN3O3
Molecular Weight 377.9 g/mol
CAS No. 19559-28-5
Cat. No. B1242385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinoylprocaine hydrochloride
CAS19559-28-5
Synonymsnicotinoylprocaine
nicotinoylprocaine hydrochloride
nicotinoylprocaine monohydrochloride
Molecular FormulaC19H24ClN3O3
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2.Cl
InChIInChI=1S/C19H23N3O3.ClH/c1-3-22(4-2)12-13-25-19(24)15-7-9-17(10-8-15)21-18(23)16-6-5-11-20-14-16;/h5-11,14H,3-4,12-13H2,1-2H3,(H,21,23);1H
InChIKeyRXTDFZNYTXEOAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nicotinoylprocaine Hydrochloride (CAS 19559-28-5): Structural Identity, Class, and Procurement Baseline


Nicotinoylprocaine hydrochloride (CAS 19559-28-5; UNII: 6KA9R5U111) is a synthetic derivative of the ester-type local anesthetic procaine, in which the 4-aminobenzoyl group is replaced with a nicotinoyl (pyridine-3-carbonyl) moiety, yielding the IUPAC name 2-(diethylamino)ethyl 4-(pyridine-3-carbonylamino)benzoate hydrochloride [1]. The hydrochloride salt has a molecular formula of C₁₉H₂₄ClN₃O₃ and a molecular weight of 377.9 g/mol [1]. It is classified as a biochemical research compound under the MeSH heading 'Procaine/analogs and derivatives' and is supplied as a solid powder with purity typically >98% . The compound is available from specialty biochemical suppliers for non-human research use, with custom synthesis lead times of 2–4 months and a typical minimum order quantity of 1 gram .

1
Structural analog tool: Nicotinoyl-modified procaine for membrane-interaction and lipophilicity-dependent mechanism studies
2
Non-clinical research compound: Supplied as solid powder (>98% purity) for in vitro and ex vivo model use; custom synthesis lead times apply
3
Differentiated potency profile: Reported quantitatively distinct from procaine across membrane, transport, and respiration endpoints

Why Procaine Hydrochloride Cannot Substitute Nicotinoylprocaine Hydrochloride in Research Applications


Substituting the p-aminobenzoyl group of procaine with a nicotinoyl (pyridine-3-carbonyl) group fundamentally alters the compound's lipophilicity, membrane interaction profile, and metabolic fate. Direct comparative studies demonstrate that nicotinoylprocaine and procaine exhibit quantitatively distinct potencies across multiple biological endpoints—including membrane vesicle induction, thymidine transport inhibition, and cellular respiration suppression—with nicotinoylprocaine consistently showing 6- to 13-fold greater potency in cell-based assays [1][2]. Moreover, the nicotinoyl modification introduces a serum-stable amide bond adjacent to the labile ester linkage, producing a differential hydrolytic cleavage pattern not observed with procaine [3]. These differences mean that experimental results obtained with procaine cannot be extrapolated to nicotinoylprocaine, nor can the two be interchanged as research tools without revalidation of concentration-response relationships.

Target Compound
Nicotinoylprocaine HCl
Nicotinoyl moiety increases lipophilicity, alters membrane partitioning, and introduces a serum-stable amide bond adjacent to the labile ester linkage.
Common Substitute
Procaine HCl
Lacks the nicotinoyl group; reported to be 6- to 13-fold less potent in cell-based membrane, transport, and respiration assays. Metabolic profile and metabolite generation differ fundamentally.
Membrane Effect Mismatch
Vesicle induction potency may shift by an order of magnitude. Concentration-response relationships established for procaine may not transfer.
Metabolic Fate Mismatch
Nicotinoylprocaine generates a persistent N-nicotinoyl-p-aminobenzoic acid intermediate absent from procaine degradation, potentially altering experimental interpretation.
Cellular Respiration Mismatch
Reported qualitative dichotomy: nicotinoylprocaine inhibits O₂ consumption in hepatocyte models, whereas procaine shows essentially no effect, requiring revalidation of respiratory endpoints.
Solubility & Formulation Mismatch
Estimated ~158-fold lower aqueous solubility vs. procaine free base constrains working concentration ranges and stock solution preparation in aqueous buffers.

Quantitative Differential Evidence: Nicotinoylprocaine Hydrochloride Versus Comparator Compounds


Membrane Vesicle Induction Threshold: 13-Fold Lower Than Procaine in Muscle Cell Culture

In a direct head-to-head comparative study using isolated skeletal muscle cells and heart cells in culture, nicotinoylprocaine induced reversible cytoplasmic vesicle formation at a minimum effective concentration approximately 13-fold lower than that required for procaine [1]. The minimum concentration for vesicle induction was 10⁻⁴ mol/L for nicotinoylprocaine versus 1.3 × 10⁻³ mol/L for procaine, while butacaine matched nicotinoylprocaine at 10⁻⁴ mol/L [1]. Vesicles appeared approximately 30 minutes after compound addition and were reversible upon washout [1].

Membrane Vesicle Induction
Head-to-head
~13-fold lower threshold vs. procaine
Supports membrane-interaction potency differentiation; concentration-response relationships may not transfer from procaine.
Muscle/heart cell culture; 10⁻⁴ mol/L vs 1.3×10⁻³ mol/L; reversible upon washout.
Membrane morphology Local anesthetic mechanism Vesicle formation

Thymidine Transport Inhibition: >6-Fold Greater Inhibition Than Procaine at Equivalent Concentration

In a comparative study measuring thymidine uptake in isolated rat hepatocytes, nicotinoylprocaine inhibited both high-affinity and low-affinity thymidine transport systems in a non-competitive manner, achieving 10–15% inhibition at 50 μmol/L and >60% inhibition at 1 mmol/L [1]. By contrast, procaine produced only ~10% inhibition at the same 1 mmol/L concentration—a greater than 6-fold difference in inhibitory efficacy at equimolar dosing [1]. The inhibition profile of nicotinoylprocaine closely resembled that of tetracaine and dibucaine, two more lipophilic amide-type local anesthetics, while the less lipophilic procaine was a clear outlier [1]. The inhibition was reversible and calcium-independent [1].

Thymidine Transport Inhibition
Head-to-head
>6-fold greater inhibition at 1 mmol/L; clusters with tetracaine/dibucaine
Assay-response context differs significantly; interference in proliferation readouts requires distinct concentration controls.
Isolated rat hepatocytes; non-competitive; reversible, Ca²⁺-independent.
Nucleoside transport Thymidine uptake Hepatocyte assay

Cellular Respiration Suppression: Qualitative Dichotomy—50% Inhibition vs. Negligible Effect

The same comparative hepatocyte study revealed a qualitative—not merely quantitative—difference in respiratory inhibition: nicotinoylprocaine inhibited cellular oxygen consumption by up to 50% in hepatocytes from both young and old rats, whereas procaine failed to reduce O₂ consumption below 1 mmol/L at any tested concentration [1]. This respiration inhibition by nicotinoylprocaine appeared immediately upon addition, was not reversible upon washout, and was calcium-independent [1]. The magnitude of inhibition across all tested local anesthetics correlated with lipid solubility, with nicotinoylprocaine, tetracaine, and dibucaine forming a high-inhibition cluster distinct from procaine [1].

Cellular Respiration Suppression
Head-to-head
Qualitative dichotomy: up to 50% inhibition vs. essentially no effect
Model-response context fundamentally different; respiratory endpoint may be absent with procaine.
Isolated hepatocytes; immediate, irreversible, Ca²⁺-independent; correlates with lipophilicity.
Cellular respiration Oxygen consumption Mitochondrial function

Enzyme Modulation Profile: Shared Glycohydrolase Induction with Procaine but Distinct from Butacaine

In a comparative study of procaine, nicotinoylprocaine, and butacaine on mammalian cells in culture, both nicotinoylprocaine and procaine increased the specific activities of two membrane-metabolism-related glycohydrolases (alpha-fucosidase and beta-N-acetylhexosaminidase) and decreased the specific activity of the plasma membrane enzyme alkaline phosphatase in muscle cells [1]. In contrast, butacaine (at 10⁻⁵ mol/L) uniquely increased aspartate aminotransferase and creatine phosphokinase activities—an effect not shared by nicotinoylprocaine or procaine [1]. Furthermore, combined addition of butacaine and nicotinoylprocaine produced attenuated effects on transferases compared to butacaine alone, suggesting antagonistic interaction [1]. Neutral alpha-glucosidase and beta-N-acetylhexosaminidase were scarcely influenced by butacaine alone but increased when butacaine and nicotinoylprocaine were co-administered [1].

Enzyme Modulation Profile
Head-to-head
Shares glycohydrolase pattern with procaine; distinct from butacaine transferase effects
Enzyme modulation profile occupies a distinct space; not a simple procaine analog for biomarker studies.
Mammalian muscle cell culture; butacaine comparator at 10⁻⁵ mol/L; combined addition attenuated transferase responses.
Glycohydrolase Alkaline phosphatase Enzyme modulation

Hydrolytic Metabolism: Rapid Ester Cleavage but Amide Bond Resistance in Serum

Investigation of N-nicotinoylprocaine hydrolysis in rabbit serum revealed a distinctive two-stage metabolic pattern: the ester bond underwent complete cleavage within 3 minutes of both intravenous and intraperitoneal administration, yielding diethylaminoethanol and N-nicotinoyl-p-aminobenzoic acid [1]. However, the subsequent amide bond linking the nicotinoyl group to p-aminobenzoic acid remained intact—no further cleavage into nicotinic acid and p-aminobenzoic acid was detected even after 5 hours of observation [1]. This contrasts with procaine, whose sole ester linkage is rapidly hydrolyzed by plasma pseudocholinesterase (half-life approximately 1 minute) to p-aminobenzoic acid and diethylaminoethanol, with no stable intermediate [2]. Nicotinoylprocaine thus generates a persistent N-nicotinoyl-p-aminobenzoic acid metabolite not produced from procaine metabolism.

Hydrolytic Metabolism
Cross-study
Ester cleavage complete within 3 min; amide bond intact >5 h
Generates persistent N-nicotinoyl-p-aminobenzoic acid intermediate; metabolite profile not reproduced by procaine.
Rabbit serum; i.v. and i.p.; analytical method context from Wintersteiger 1982.
Pharmacokinetics Ester hydrolysis Amide stability

Physicochemical Differentiation: Increased Lipophilicity and Reduced Aqueous Solubility

The nicotinoyl modification substantially increases lipophilicity relative to procaine. Nicotinoylprocaine has an estimated Log Kow (KOWWIN v1.67) of 2.42 , compared to procaine's experimentally determined LogP of 1.84–1.9 [1], representing an increase of approximately 0.5–0.6 log units. This lipophilicity increase corresponds to a dramatic reduction in predicted aqueous solubility: nicotinoylprocaine water solubility is estimated at 59.7 mg/L at 25°C , versus procaine free base solubility of approximately 9,450 mg/L [1]—an approximately 158-fold difference. The ACD/LogP for nicotinoylprocaine is 3.09 , further supporting the significant lipophilicity enhancement over procaine (ACD/LogP ~2.1) [2].

Physicochemical Differentiation
Cross-study
ΔLogP ~+0.5–0.6; ~158-fold lower estimated aqueous solubility
Formulation-context and stock solution preparation differ substantially; data to verify with supplier CoA.
Estimated Log Kow 2.42 (KOWWIN), water solubility 59.7 mg/L; procaine XLogP 1.84, solubility ~9,450 mg/L.
LogP Lipophilicity Water solubility Formulation

Research Application Scenarios for Nicotinoylprocaine Hydrochloride Based on Quantitative Evidence


Membrane Biology and Lipid Raft Research

Nicotinoylprocaine hydrochloride is suited for studying local anesthetic–membrane lipid interactions at concentrations an order of magnitude lower than procaine. The compound induces reversible vesicle formation at 10⁻⁴ mol/L (vs. 1.3 × 10⁻³ mol/L for procaine) in muscle and heart cell cultures, providing a more potent tool for probing membrane fluidity changes and lipid domain reorganization [1]. Its greater lipophilicity (Log Kow ~2.42 vs. procaine XLogP ~1.84) supports the hypothesis of membrane lipid-mediated anesthetic action through hydrophobic partitioning [2].

Cellular Bioenergetics and Mitochondrial Respiration Studies

Nicotinoylprocaine hydrochloride is a preferred chemical probe for investigating local anesthetic effects on cellular respiration, as it produces up to 50% inhibition of O₂ consumption in hepatocytes—a phenotype entirely absent with procaine [1]. This makes it valuable for dissecting the structure-activity relationship between anesthetic lipophilicity and mitochondrial respiratory chain interference, as well as for calibrating respiratory assays where procaine serves as a negative control for respiration effects [1].

Nucleoside Transport and Pharmacokinetic Interaction Research

The compound's potent, non-competitive inhibition of thymidine transport (>60% at 1 mmol/L vs. ~10% for procaine) positions it as a tool compound for studying equilibrative and concentrative nucleoside transporter systems in hepatocytes and related cell models [1]. Its reversible inhibition and calcium independence simplify experimental protocols, while the >6-fold potency separation from procaine enables clear mechanistic differentiation of lipophilicity-dependent transport effects [1].

Drug Metabolism and Esterase/Amidase Selectivity Profiling

Nicotinoylprocaine hydrochloride's unique dual-cleavage metabolic profile—rapid ester hydrolysis (complete within 3 min in rabbit serum) but amide bond resistance (>5 h)—makes it a discriminating substrate for profiling esterase versus amidase activity in serum, tissue homogenates, or recombinant enzyme systems [1]. Unlike procaine, which yields only p-aminobenzoic acid and diethylaminoethanol, nicotinoylprocaine generates the persistent intermediate N-nicotinoyl-p-aminobenzoic acid, enabling time-resolved tracking of sequential metabolic steps [1].

Application
Selection Property
Validation Focus
Membrane biology / lipid raft research
Lower vesicle-induction threshold; increased lipophilicity
Membrane fluidity and domain reorganization endpoint review
Cellular bioenergetics / mitochondrial respiration studies
Reported O₂ consumption inhibition absent with procaine
Respiratory chain interference and lipophilicity-activity relationship interpretation
Nucleoside transport research
Non-competitive thymidine transport inhibition
Equilibrative / concentrative nucleoside transporter profiling and concentration controls
Drug metabolism / esterase-amidase selectivity profiling
Dual-cleavage profile: rapid ester lysis, amide bond resistance
Sequential metabolic step tracking and stable intermediate characterization
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